(213C)ethylphosphonic acid is an organophosphorus compound with the molecular formula C₂H₇O₃P and a molecular weight of approximately 111.04 g/mol. This compound is characterized by the presence of a phosphonic acid functional group, which is notable for its phosphorus atom bonded to three oxygen atoms and one carbon-containing group. The "213C" designation indicates that the compound contains a specific carbon isotope, making it useful in various research applications, particularly in isotope labeling studies. Ethylphosphonic acid itself appears as a white to almost white solid and has a melting point ranging from 61.0 to 65.0 °C .
These reactions are significant in synthetic organic chemistry and materials science.
(213C)ethylphosphonic acid exhibits biological activity primarily related to its role as a phosphonate. Phosphonates are known for their ability to inhibit certain enzymes, particularly those involved in phosphate metabolism. Research indicates that compounds like ethylphosphonic acid may interfere with metabolic pathways in microorganisms and plants, potentially affecting growth and development . Additionally, due to its structural similarity to natural phosphates, it may be utilized in studies exploring cellular signaling and metabolic processes.
The synthesis of (213C)ethylphosphonic acid can be achieved through various methods:
(213C)ethylphosphonic acid finds applications in various fields:
Interaction studies involving (213C)ethylphosphonic acid focus on its behavior with biological systems and other chemical entities. Research has shown that it can interact with enzymes involved in phosphate metabolism, potentially acting as an inhibitor or modulator of enzymatic activity. Additionally, studies have explored its effects on microbial growth and plant physiology, indicating that it may alter nutrient uptake or hormone signaling pathways .
Several compounds share structural similarities with (213C)ethylphosphonic acid, including:
These compounds are unique due to their differing carbon chain lengths and functional groups, which influence their reactivity and applications.
The microsynthesis of symmetrical dialkyl and monoalkyl derivatives of ethylphosphonic acid has been systematically explored to establish reliable analytical protocols. A landmark study synthesized 32 dialkyl derivatives and 32 monoalkyl derivatives for comparative analysis using gas chromatography combined with mass spectrometry in chemical ionization mode. This approach, endorsed by the Organisation for the Prohibition of Chemical Weapons (OPCW), addresses the challenge of spectral library gaps for homologues.
Key findings include:
This systematic synthesis supports the development of predictive models for unknown derivatives, critical for verifying compliance with chemical weapons treaties.
Esterification of ethylphosphonic acid requires precise control to achieve selectivity between mono- and diesters. A breakthrough method utilizes triethyl orthoacetate as both solvent and alkoxy donor, with temperature dictating product distribution.
The reaction of butylphosphonic acid with triethyl orthoacetate demonstrates how temperature modulates outcomes:
| Temperature (°C) | Monoester Yield (%) | Diester Yield (%) |
|---|---|---|
| 30 | 92 | 5 |
| 70 | 29 | 66 |
| 90 | 1 | 96 |
At 30°C, monoesters form via a 1,1-diethoxyethyl intermediate, while temperatures ≥90°C favor diesters through pyrophosphonate intermediates. This thermoswitchable protocol eliminates the need for stoichiometric reagents, enabling scalable production.
Phosphorylation strategies, though less studied for ethylphosphonic acid, draw parallels from ATP-mediated phosphate transfers. Theoretical models suggest that ethylphosphonic acid’s hydroxyl groups could mimic phosphate acceptors in enzymatic systems, though experimental validation remains pending.
Homologous series of ethylphosphonic acid derivatives exhibit predictable trends in physicochemical properties. A comparative study of C1–C8 alkyl derivatives revealed:
These trends enable rational design of derivatives with tailored solubility and reactivity profiles.
Catalytic systems profoundly influence the regioselectivity and efficiency of ethylphosphonic acid derivatization:
These systems highlight the interplay between catalyst design and reaction thermodynamics in achieving high selectivity.
Chemical ionization mass spectrometry represents a fundamental analytical technique for the structural characterization of ethylphosphonic acid derivatives, offering superior molecular ion formation compared to conventional electron ionization methods [1] [2]. This technique addresses the inherent analytical challenges associated with organophosphorus compounds, particularly the absence of molecular ions in electron ionization spectra and the need for definitive molecular weight confirmation [1].
The chemical ionization process employs methane as the primary reaction gas, facilitating proton transfer reactions that generate characteristic [M + H]+ ions with significantly enhanced relative intensities [1] [3]. For ethylphosphonic acid derivatives, the most prevalent ionization mechanism involves the formation of protonated molecules through interaction with [CH5]+ ions generated from methane plasma [1]. This soft ionization approach minimizes excessive fragmentation while preserving structurally diagnostic information.
Comprehensive spectroscopic analysis of 32 dialkyl derivatives and corresponding monoalkyl derivatives of ethylphosphonic acid reveals distinctive fragmentation patterns dependent upon alkyl substituent characteristics [1] [2]. The dialkyl ethylphosphonates consistently exhibit characteristic ions at mass-to-charge ratio 111, corresponding to the [C2H8PO3]+ fragment, which serves as a definitive structural marker for this compound class [1] [3]. Additionally, these compounds demonstrate the formation of molecular adducts, specifically [M + C2H5]+ and [M + C3H5]+ ions, providing confirmatory evidence for molecular weight determination [1].
For monoalkyl O-trimethylsilyl ethylphosphonates, chemical ionization generates characteristic ion pairs at mass-to-charge ratios 167 and 183, corresponding to [C4H12PO3Si]+ and [C5H16PO3Si]+ fragments respectively [1]. These silyl-containing derivatives exhibit unique spectroscopic behavior, including the formation of [M + 73]+ adducts resulting from trimethylsilyl group addition [1]. The simultaneous observation of these diagnostic ions in chemical ionization spectra provides unambiguous identification capabilities for ethylphosphonic acid derivatives in complex analytical matrices [1] [3].
Instrumental parameters significantly influence spectroscopic performance, with optimal conditions requiring ion source temperatures of 250°C for chemical ionization mode, electron energies of 150 eV, and emission currents of 145 eV [1]. Mass scanning ranges of 80-600 atomic mass units ensure comprehensive detection of molecular and fragment ions, while extended ranges of 100-900 mass units facilitate dimer ion identification [1].
The formation of dimer ions [2M + H]+ represents an additional characteristic feature observed exclusively in dialkyl derivatives, providing supplementary structural confirmation [1]. These dimeric species demonstrate the propensity for intermolecular association under chemical ionization conditions, offering insights into molecular aggregation behavior and structural stability.
Gas chromatographic retention index prediction models provide essential tools for the systematic identification and characterization of ethylphosphonic acid derivatives through standardized retention behavior analysis [1] [4] [5]. The implementation of temperature-programmed retention indices following the van den Dool and Kratz system establishes reproducible chromatographic parameters that facilitate compound identification independent of analytical conditions [1].
Systematic retention behavior analysis reveals distinct patterns correlating with molecular structure and substitution characteristics [1] [4]. Primary n-alkyl derivatives demonstrate linear retention index progressions with increasing alkyl chain length, exhibiting predictable incremental increases corresponding to methylene group additions [1]. Secondary alkyl derivatives display systematically lower retention indices compared to their primary counterparts, reflecting altered chromatographic interactions with the stationary phase [1].
Cycloalkyl derivatives establish separate retention index series, with unsubstituted cyclic structures demonstrating intermediate retention behavior between primary and secondary alkyl analogues [1]. The presence of branching at gamma carbon positions produces retention patterns similar to n-alkyl derivatives, while branching at alpha or beta positions results in characteristic retention decreases [1].
Mathematical modeling of retention behavior enables predictive capability for unknown derivatives within established homologous series [1] [5] [6]. Linear regression analysis of retention index versus carbon number relationships provides correlation coefficients exceeding 0.99 for most structural classes, demonstrating high predictive accuracy [1]. Validation studies comparing calculated versus experimental retention indices for selected derivatives show agreement within ±22 retention index units, confirming model reliability [1].
The implementation of retention index prediction models extends beyond individual compound identification to encompass mixture analysis and impurity profiling applications [4] [7]. Quality control procedures incorporating retention index verification ensure analytical method robustness and facilitate inter-laboratory data comparison [7]. These standardized approaches prove particularly valuable for regulatory compliance applications and forensic analysis requirements [1].
Advanced modeling approaches incorporate molecular descriptor calculations and quantitative structure-retention relationship methodologies [4] [8]. These sophisticated techniques enable retention prediction for novel derivatives without requiring experimental synthesis, supporting virtual screening applications and analytical method development [4] [8].
Multivariate analysis of spectral fragmentation patterns provides sophisticated analytical frameworks for the comprehensive characterization and classification of ethylphosphonic acid derivatives based on mass spectrometric behavior [9] [10] [11]. These computational approaches enable the extraction of meaningful chemical information from complex spectroscopic datasets while facilitating systematic pattern recognition and structural correlation analysis.
The implementation of hierarchical cluster analysis and principal component analysis reveals intrinsic groupings within ethylphosphonic acid derivative datasets [12]. Unsupervised pattern recognition methodologies successfully discriminate between distinct structural classes, including primary alkyl, secondary alkyl, and cycloalkyl derivatives based solely on fragmentation intensity patterns [1] [12]. These classification systems demonstrate exceptional accuracy in distinguishing between structurally related compounds with subtle molecular differences.
Orthogonal partial least squares discriminant analysis modeling achieves quantitative classification performance with correlation coefficients exceeding 0.990 and complete classification accuracy for validation datasets [12]. Variable importance in projection analysis identifies critical discriminating features, typically encompassing characteristic fragment ions and molecular adduct formations [12]. These statistical models demonstrate remarkable robustness through rigorous validation procedures including permutation testing with 2000 iterations and external validation sample analysis [12].
Principal component analysis of fragmentation patterns reveals systematic relationships between molecular structure and mass spectrometric behavior [9] [11]. The first principal component typically accounts for molecular weight variations, while subsequent components correlate with specific structural features such as branching patterns, cyclic structures, and functional group modifications [11]. These dimensionality reduction approaches facilitate visualization of complex spectroscopic relationships and enable rapid identification of outliers or anomalous compounds.
Advanced chemometric techniques incorporate machine learning algorithms for enhanced pattern recognition capabilities [10] [11]. Support vector machine classification achieves superior performance compared to traditional linear discriminant analysis, particularly for datasets containing overlapping spectroscopic features [10]. Random forest algorithms provide robust classification while offering interpretable feature importance rankings that correlate with chemical understanding [10].
Statistical validation procedures ensure the reliability and generalizability of multivariate models [13] [14]. Cross-validation methodologies assess model performance using independent test sets, while bootstrap resampling techniques evaluate statistical significance [13]. External validation using blind samples confirms predictive capability and guards against overfitting artifacts [12].
The integration of spectral fragmentation patterns with retention index data enhances classification accuracy and provides orthogonal confirmation of structural assignments [1] [12]. Combined datasets demonstrate synergistic effects, with multivariate models achieving enhanced discrimination compared to individual analytical techniques [12]. These hybrid approaches prove particularly valuable for complex mixture analysis and trace-level identification applications.
Quality control measures incorporate statistical process control charts to monitor analytical performance and detect systematic variations [13] [14]. Control limits established from historical data enable real-time assessment of analytical quality and facilitate rapid identification of instrumental or procedural deviations [14].
Orthogonal validation through hybrid instrumentation approaches establishes comprehensive analytical frameworks that combine multiple independent analytical techniques to ensure definitive structural characterization and reliable identification of ethylphosphonic acid derivatives [12] [15] [16]. These integrated methodologies provide enhanced analytical confidence through the systematic correlation of complementary instrumental data.
The combination of gas chromatography-mass spectrometry with liquid chromatography-tandem mass spectrometry provides orthogonal separation mechanisms and ionization approaches [15] [17]. Gas chromatographic separation exploits volatility and molecular size differences, while liquid chromatographic methods utilize polarity-based separations that complement mass spectrometric identification [15] [18]. This dual-platform approach ensures comprehensive coverage of analytical parameter space and reduces the likelihood of false identifications.
Nuclear magnetic resonance spectroscopy serves as a critical orthogonal validation technique for ethylphosphonic acid derivatives, providing definitive structural confirmation through multinuclear analysis [19] [20] [21]. Phosphorus-31 nuclear magnetic resonance spectroscopy offers exceptional specificity for organophosphorus compounds, with chemical shift ranges exceeding 500 parts per million enabling precise structural differentiation [19] [21]. Carbon-13 nuclear magnetic resonance analysis provides complementary structural information regarding alkyl substituent patterns and connectivity [21].
High-resolution mass spectrometry platforms, including orbitrap and time-of-flight analyzers, provide enhanced mass accuracy and resolving power for definitive molecular formula determination [10] [22]. These advanced instruments achieve mass accuracies below 5 parts per million, enabling discrimination between isobaric compounds and confirmation of elemental compositions [10]. The superior resolving power facilitates separation of isotopic patterns and enables precise isotope ratio analysis for compound authentication [22].
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry represents an advanced hybrid approach offering enhanced separation power and spectroscopic information [12]. This technique provides orthogonal separation dimensions that dramatically increase peak capacity while maintaining high-quality mass spectrometric data [12]. The enhanced separation capability proves particularly valuable for complex mixture analysis and impurity profiling applications [12].
Infrared spectroscopy provides complementary structural information through vibrational frequency analysis, particularly for functional group identification and molecular symmetry determination [16]. The characteristic phosphorus-oxygen and carbon-phosphorus stretching frequencies offer diagnostic capability for ethylphosphonic acid derivatives [16]. Combined infrared and mass spectrometric analysis provides enhanced structural confidence through independent measurement principles.
Statistical correlation analysis of multi-technique datasets enables systematic validation of analytical results and identification of inconsistent measurements [12] [16]. Chemometric approaches including canonical correlation analysis facilitate the integration of disparate analytical data types while maintaining statistical rigor [12]. These mathematical frameworks ensure that orthogonal validation procedures provide meaningful analytical enhancement rather than redundant information.